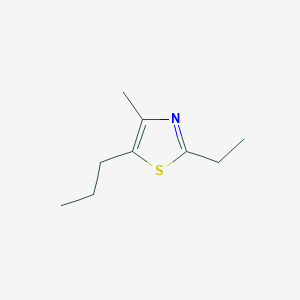
4-Methyl-2-ethyl-5-propylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-ethyl-5-propylthiazole is a heterocyclic organic compound with the molecular formula C9H15NS . It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-ethyl-5-propylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with propyl bromide . The reaction conditions usually involve mild temperatures and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-ethyl-5-propylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Methyl-2-ethyl-5-propylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-2-ethyl-5-propylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-4-ethyl-5-propylthiazole
- 4-Ethyl-2-methyl-5-propylthiazole
- 5-(2-hydroxyethyl)-4-methylthiazole
Comparison: 4-Methyl-2-ethyl-5-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
CAS No. |
104256-96-4 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-ethyl-4-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-4-6-8-7(3)10-9(5-2)11-8/h4-6H2,1-3H3 |
InChI Key |
SRVOSKQWHYHPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


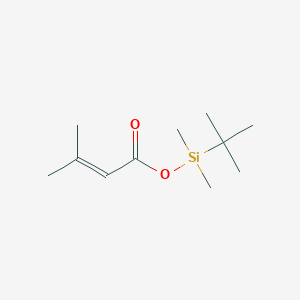
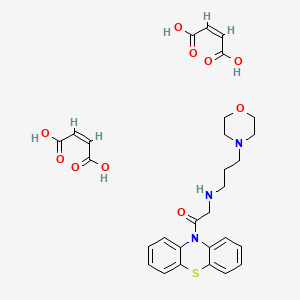


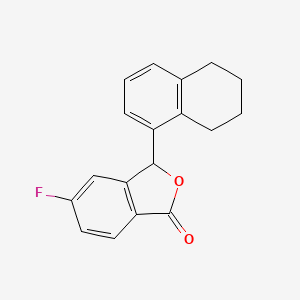
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
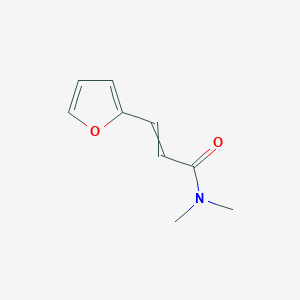
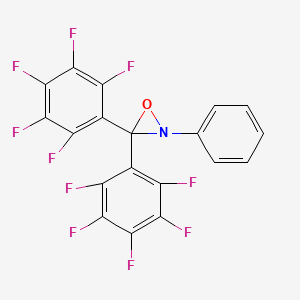
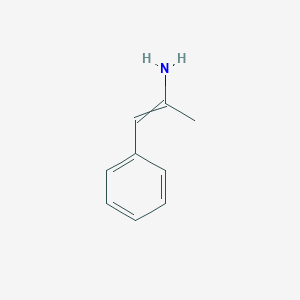

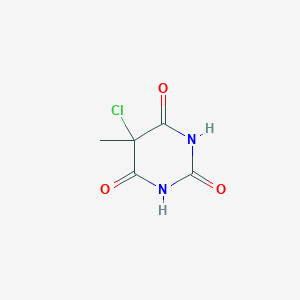
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
